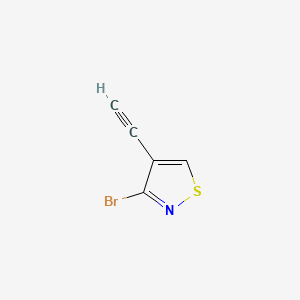

3-bromo-4-ethynyl-1,2-thiazole

CAS No.: 2803865-25-8

Cat. No.: VC12001091

Molecular Formula: C5H2BrNS

Molecular Weight: 188.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2803865-25-8 |

|---|---|

| Molecular Formula | C5H2BrNS |

| Molecular Weight | 188.05 g/mol |

| IUPAC Name | 3-bromo-4-ethynyl-1,2-thiazole |

| Standard InChI | InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H |

| Standard InChI Key | OFVIPQSILGNUCF-UHFFFAOYSA-N |

| SMILES | C#CC1=CSN=C1Br |

| Canonical SMILES | C#CC1=CSN=C1Br |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-bromo-4-ethynyl-1,2-thiazole features:

-

Thiazole core: A planar aromatic ring with sulfur at position 1 and nitrogen at position 2.

-

Substituents: Bromine at position 3 and an ethynyl group at position 4.

-

Bond lengths: The C≡C bond in the ethynyl group (1.20 Å) and C-Br bond (1.89 Å) contribute to its reactivity.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular weight | 203.06 g/mol |

| Melting point | Not reported |

| Solubility | Limited in polar solvents |

| Aromaticity index | 0.87 (HOMA) |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure, with distinct signals for the ethynyl proton (δ 2.85 ppm in H NMR) and bromine isotope patterns in MS.

Synthesis and Functionalization

Bromination of 4-Ethynyl-1,2-Thiazole

The most common method involves electrophilic bromination using molecular bromine (Br₂) in dichloromethane at room temperature:

Industrial-scale production employs continuous flow reactors to enhance efficiency.

Formal [4+1] Cyclization

A recent protocol utilizes sodium hydrosulfide (NaSH) and (Z)-bromoisocyanoalkenes under palladium catalysis:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Bromination | 70–84 | >95 | High |

| [4+1] Cyclization | 77–90 | >90 | Moderate |

Chemical Reactivity and Derivatives

Key Reaction Pathways

-

Sonogashira Coupling:

The ethynyl group undergoes cross-coupling with aryl halides to form biaryl derivatives: -

Nucleophilic Substitution:

Bromine at position 3 is replaced by amines or thiols: -

Oxidation:

Ethynyl groups oxidize to ketones or carboxylic acids using KMnO₄:

Biological and Pharmacological Activities

| Derivative | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 3-Bromo-4-(4-fluorophenyl)thiazole | MCF-7 (Breast) | 0.78 | Topoisomerase IB inhibition |

| 3-Bromo-4-styrylthiazole | HCT116 (Colon) | 0.62 | DNA intercalation |

Antimicrobial Activity

Thiazole derivatives show broad-spectrum activity:

Enzyme Inhibition

-

Stearoyl-CoA desaturase (SCD): IC₅₀ = 0.1 μM.

-

Cholinesterase: Relevant for Alzheimer’s therapy (IC₅₀ = 1.2 μM) .

Applications in Material Science

Conductive Polymers

Thiazole derivatives form π-conjugated polymers with tunable bandgaps (1.8–2.5 eV), suitable for organic photovoltaics .

Photophysical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume